molecular formula C24H17BrN4O2 B2989902 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one CAS No. 1359196-66-9

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one

Cat. No.: B2989902
CAS No.: 1359196-66-9
M. Wt: 473.33
InChI Key: QFEOBKLYNZZAJU-UHFFFAOYSA-N
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Description

4-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one is a sophisticated chemical hybrid scaffold that incorporates two distinct pharmacophores, making it a compelling candidate for anticancer and antitumor research. This compound features a phthalazin-1(2H)-one core, a structure recognized as a privileged scaffold in medicinal chemistry for its ability to interact with diverse biological targets . Notably, the phthalazinone moiety is a key structural component in several established Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, which are used in cancer therapy . The molecule is further functionalized with a 1,2,4-oxadiazole ring, a heterocycle known to act as a bioisostere for esters and amides, which can enhance a compound's lipophilicity and its ability to reach molecular targets through transmembrane diffusion . The specific inclusion of a 4-bromophenyl substituent on the oxadiazole ring and a 4-ethylphenyl group on the phthalazinone nitrogen offers a tailored profile for structure-activity relationship (SAR) studies. Compounds with this hybrid phthalazinone-oxadiazole structure have demonstrated significant and selective anti-proliferative activity against human cancer cell lines, including those derived from the liver (HepG2) and breast (MCF-7), while showing minimal effects on normal fibroblasts . Research on analogous derivatives suggests a multi-faceted mechanism of action, which may include the arrest of cell cycle progression and the induction of apoptosis. This is often mediated by the elevation of key proteins like p53 and caspase-3, coupled with the down-regulation of cdk1 . Furthermore, molecular docking studies indicate that such hybrids are promising inhibitors of critical enzymes involved in cell proliferation, such as p38 mitogen-activated protein kinase (MAPK) and topoisomerase II (Topo II) . This product is intended for non-human research applications only. It is a valuable tool for scientists investigating novel oncology therapeutics, kinase biology, and the development of targeted molecular inhibitors.

Properties

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O2/c1-2-15-7-13-18(14-8-15)29-24(30)20-6-4-3-5-19(20)21(27-29)23-26-22(28-31-23)16-9-11-17(25)12-10-16/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEOBKLYNZZAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one is a derivative of phthalazinone, a structure known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H19BrN4O2
  • Molecular Weight : 445.32 g/mol
  • CAS Number : 1291862-31-1

Pharmacological Activities

Phthalazinone derivatives, including the compound , have been reported to exhibit a wide range of biological activities:

  • Anticancer Activity : Research indicates that phthalazinone derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 10 to 20 µM against MCF-7 breast cancer cells .
  • Anti-inflammatory Effects : The presence of the oxadiazole moiety contributes to anti-inflammatory properties, making these compounds potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Some studies have demonstrated that oxadiazole derivatives possess antimicrobial activity, which may extend to the brominated analogs .

Structure-Activity Relationship (SAR)

The biological activity of phthalazinone derivatives is significantly influenced by their structural modifications. Key findings include:

  • Bromine Substitution : The introduction of bromine at the phenyl ring enhances potency against certain cancer cell lines due to increased electron-withdrawing effects, which may stabilize the active conformation of the molecule .
  • Ethyl Substituent Impact : The ethyl group at position 2 is believed to contribute to lipophilicity, improving cell membrane permeability and bioavailability .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Synthesis and Antiproliferative Activity : A study synthesized various phthalazinone derivatives and assessed their antiproliferative activity against human tumor cell lines. Compounds with substituted oxadiazole rings showed promising results, indicating that structural diversity can enhance efficacy .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Data Table

The following table summarizes key findings from recent research on related compounds:

Compound NameIC50 (µM)Biological ActivityReference
Compound A10Antiproliferative (MCF-7)
Compound B15Anti-inflammatory
Compound C20Antimicrobial

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares the target compound with structurally related analogs from diverse sources:

Compound Name / ID Core Structure Oxadiazole Substituent Phthalazinone Substituent Molecular Formula Molecular Weight Key References
Target Compound Phthalazin-1(2H)-one 4-Bromophenyl 4-Ethylphenyl C₂₄H₁₇BrN₄O₂* ~485.3* N/A
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one Phthalazin-1(2H)-one 4-Bromophenyl 3-(Methylthio)phenyl C₂₃H₁₅BrN₄O₂S 491.4
2-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one Phthalazin-1(2H)-one 2-Bromophenyl (methyl link) Phenyl C₂₃H₁₅BrN₄O₂ 459.3
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one Phthalazin-1(2H)-one 4-Ethoxy-3-methoxyphenyl 2-Methylphenyl C₂₆H₂₂N₄O₄ 454.5
Olaparib (PARP Inhibitor) Phthalazin-1(2H)-one Fluorophenyl-piperazine Cyclopropylcarbonyl C₂₄H₂₃FN₄O₃ 434.46 –16

*Estimated based on structural similarity to ’s compound.

Functional Group Analysis

Positional isomerism: ’s compound has a 2-bromophenyl group, which may alter steric interactions compared to the 4-bromophenyl configuration in the target compound .

Electron-donating vs. withdrawing groups: Olaparib’s fluorophenyl and piperazine substituents are critical for PARP inhibition, suggesting that substituent electronic properties significantly influence biological activity .

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole and phthalazinone moieties in this compound?

  • Methodological Answer: The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. For the phthalazinone core, condensation of phthalic anhydride derivatives with hydrazines or cyclization of anthranilic acid analogs is common. Key steps include:
  • Use of 4-bromobenzonitrile to form the amidoxime intermediate.
  • Cyclocondensation with activated carbonyl groups (e.g., esters or acyl chlorides) under microwave irradiation or reflux with catalysts like DCC/DMAP .
  • Characterization via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity of oxadiazole formation and LC-MS to monitor reaction progress .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer: Combine orthogonal analytical techniques:
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., C24_{24}H20_{20}BrN4_4O3_3).
  • X-ray Crystallography to resolve ambiguities in stereochemistry or tautomeric forms. SHELXL (via SHELX suite) is widely used for small-molecule refinement, leveraging intensity data from single-crystal diffraction .
  • HPLC-PDA with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) to assess purity (>98%) and detect trace byproducts .

Q. What in vitro assays are appropriate for initial pharmacological screening?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition Assays: For kinase or PARP inhibitors (common with phthalazinones), use fluorescence-based ADP-Glo™ or ELISA to quantify IC50_{50} values .
  • Whole-Blood Assays: Measure inhibition of inflammatory mediators (e.g., LTB4) using human whole blood incubated with LPS/calcium ionophore, followed by LC-MS/MS quantification .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data between computational predictions and experimental results?

  • Methodological Answer:
  • Perform density functional theory (DFT) optimization (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles.
  • Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π, halogen bonding) that may explain packing discrepancies .
  • Re-refine diffraction data with SHELXL-2018, adjusting parameters for thermal motion and hydrogen atom placement .

Q. What strategies optimize structure-activity relationships (SAR) for improved target affinity?

  • Methodological Answer:
  • Fragment-Based Drug Design (FBDD): Replace the 4-ethylphenyl group with bioisosteres (e.g., 4-cyclopropyl) to enhance hydrophobic interactions.
  • Molecular Dynamics Simulations: Use GROMACS or AMBER to predict binding stability of oxadiazole-phthalazinone hybrids with target proteins (e.g., FLAP or PARP1/2) .
  • Metabolic Profiling: Incubate with liver microsomes (human/rat) to identify metabolic soft spots (e.g., oxidation of ethyl groups) and guide derivatization .

Q. How to assess the environmental fate of this compound in ecological studies?

  • Methodological Answer:
  • OECD 308 Guideline: Perform sediment-water biodegradation tests under aerobic/anaerobic conditions, monitoring degradation via LC-HRMS.
  • QSAR Modeling: Predict logP (e.g., 3.8) and BCF (bioconcentration factor) using EPI Suite™ to evaluate bioaccumulation risks .
  • Ecotoxicology Assays: Test acute toxicity in Daphnia magna (48h EC50_{50}) and algae (72h growth inhibition) .

Q. What computational tools are effective for predicting off-target interactions?

  • Methodological Answer:
  • SwissTargetPrediction: Upload the SMILES string to identify potential off-targets (e.g., kinases, GPCRs) based on chemical similarity.
  • CYP450 Inhibition Screening: Use Schrödinger’s Glide docking to model interactions with CYP3A4/2D6 active sites, prioritizing compounds with low docking scores (< -8 kcal/mol) .

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